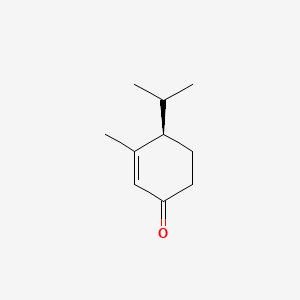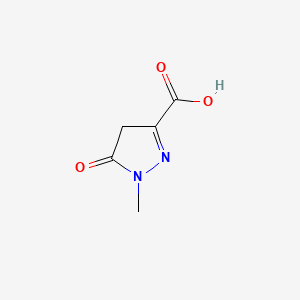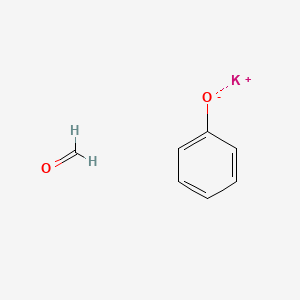
Potassium;formaldehyde;phenoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;formaldehyde;phenoxide is a compound that combines potassium, formaldehyde, and phenoxide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium;formaldehyde;phenoxide typically involves the reaction of phenol with formaldehyde in the presence of a potassium base. One common method is the formylation of phenol using paraformaldehyde and a potassium base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium;formaldehyde;phenoxide undergoes various types of chemical reactions, including:
Oxidation: The phenoxide ion can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenoxide ion reacts with electrophiles to form substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like bromine, chlorine, and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
Potassium;formaldehyde;phenoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of potassium;formaldehyde;phenoxide involves the interaction of the phenoxide ion with various molecular targets. The phenoxide ion is highly reactive and can participate in electrophilic aromatic substitution reactions. This reactivity is due to the electron-donating nature of the phenoxide ion, which activates the aromatic ring towards electrophilic attack .
Comparison with Similar Compounds
Similar Compounds
Sodium phenoxide: Similar in structure but uses sodium instead of potassium.
Phenol: The parent compound without the formaldehyde and potassium components.
Formaldehyde: A simple aldehyde that can react with phenols to form various derivatives
Uniqueness
Potassium;formaldehyde;phenoxide is unique due to the combination of potassium, formaldehyde, and phenoxide ions, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
120712-84-7 |
|---|---|
Molecular Formula |
C7H7KO2 |
Molecular Weight |
162.229 |
IUPAC Name |
potassium;formaldehyde;phenoxide |
InChI |
InChI=1S/C6H6O.CH2O.K/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;/q;;+1/p-1 |
InChI Key |
LBEPJRDANDVHPD-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)[O-].[K+] |
Synonyms |
Formaldehyde, polymer with phenol, potassium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole](/img/structure/B568410.png)

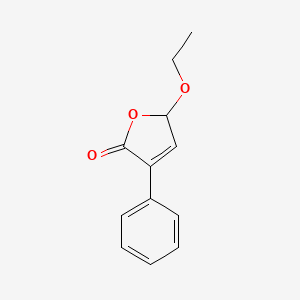
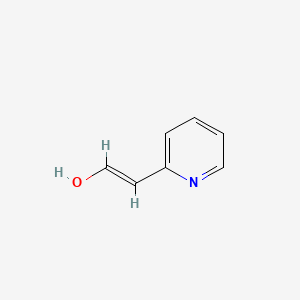
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B568418.png)
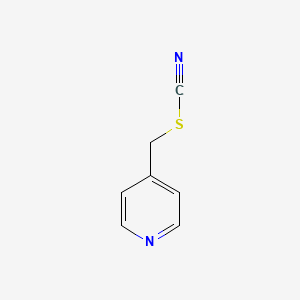
![(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one](/img/structure/B568423.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B568425.png)
